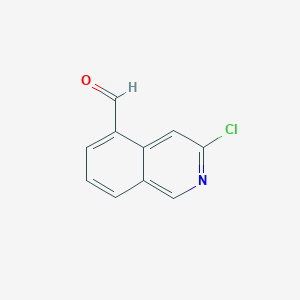

3-Chloroisoquinoline-5-carbaldehyde

Descripción general

Descripción

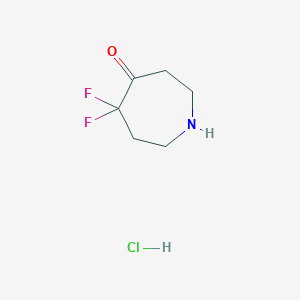

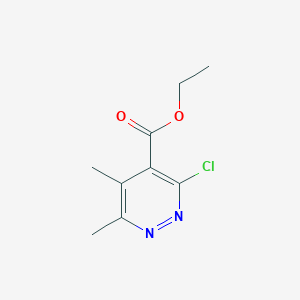

3-Chloroisoquinoline-5-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO and a molecular weight of 191.62 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .

Synthesis Analysis

The synthesis of 3-Chloroisoquinoline-5-carbaldehyde involves a multi-step reaction . The first step involves the use of sulfuric acid and N-Bromosuccinimide in acetonitrile for 90 hours at 20°C . The second step involves the use of acetic acid, tin, and hydrogen chloride for 0.5 hours at 60°C . The final step involves the use of n-butyllithium in tetrahydrofuran and hexane for 0.5 hours at -78°C in an inert atmosphere . The resulting solution is then warmed up to room temperature and stirred for an additional 2 hours .Molecular Structure Analysis

The InChI code for 3-Chloroisoquinoline-5-carbaldehyde is 1S/C10H6ClNO/c11-10-4-9-7 (5-12-10)2-1-3-8 (9)6-13/h1-6H .Physical And Chemical Properties Analysis

3-Chloroisoquinoline-5-carbaldehyde is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere . It has a molecular weight of 191.62 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

3-Chloroisoquinoline-5-carbaldehyde and its analogs have been a subject of interest due to their versatile chemical properties. A review by Hamama et al. (2018) highlighted the synthesis of quinoline ring systems, including 3-Chloroisoquinoline-5-carbaldehyde, and various reactions to construct fused or binary heterocyclic systems (Hamama et al., 2018). Additionally, Meth–Cohn et al. (1981) described a versatile synthesis of 2-chloroquinoline-3-carbaldehydes, a related compound, demonstrating the potential for diverse synthetic pathways (Meth–Cohn, Narine, & Tarnowski, 1981).

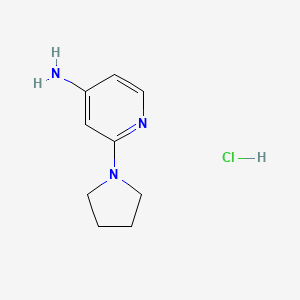

Biological and Pharmacological Applications

3-Chloroisoquinoline-5-carbaldehyde derivatives have shown potential in various biological applications. Ghanei et al. (2016) explored the synthesis of derivatives from 2-chloroquinoline-3-carbaldehydes for potential use as inhibitors of the AKT1 enzyme, which is relevant in cancer treatment (Ghanei, Lari, Eshghi, & Saadatmandzadeh, 2016). In another study, Lamani et al. (2008) synthesized compounds from 2-chloroquinoline-3-carbaldehydes, exploring their interaction with DNA and evaluating their antimicrobial activities (Lamani, Reddy, Naik, Savyasachi, & Naik, 2008).

Antimicrobial and Antioxidant Properties

Several studies have demonstrated the antimicrobial and antioxidant properties of 3-Chloroisoquinoline-5-carbaldehyde derivatives. Zeleke et al. (2020) synthesized derivatives with notable antibacterial activity against various bacterial strains and moderate antioxidant activity (Zeleke, Eswaramoorthy, Belay, & Melaku, 2020). Similarly, Subashini, Roopan, and Khan (2010) reported the synthesis of 2-chloroquinoline-3-carbaldehydes with significant radical scavenging activity (Subashini, Roopan, & Khan, 2010).

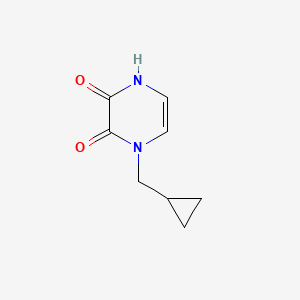

Applications in Corrosion Inhibition

3-Chloroisoquinoline-5-carbaldehyde derivatives have also found applications in materials science. Lgaz et al. (2017) studied the corrosion inhibition properties of quinoline derivatives, including 2,6-dichloroquinoline-3-carbaldehyde, for mild steel in hydrochloric acid, showcasing their potential in industrial applications (Lgaz et al., 2017).

Green Synthetic Methods

Ankit J. Patel et al. (2020) summarized green synthetic methods for 2-chloroquinoline-3-carbaldehydes, focusing on environmentally friendly techniques such as microwave, ultrasound, and solvent-free methods, underlining the shift towards sustainable chemistry practices (Ankit J. Patel, Dholakia, & Vishant C. Patel, 2020).

Safety And Hazards

3-Chloroisoquinoline-5-carbaldehyde is classified as a dangerous substance. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3-chloroisoquinoline-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-4-9-7(5-12-10)2-1-3-8(9)6-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCJBAPNDXWEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroisoquinoline-5-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-8-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B1435098.png)

![4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1435100.png)

![3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride](/img/structure/B1435104.png)

![1,1-Difluorospiro[2.3]hexan-5-amine](/img/structure/B1435109.png)